1-Deoxy-1-nitro-D-glucitol synthesis from D-glucose
1-Deoxy-1-nitro-D-glucitol synthesis from D-glucose
An In-depth Technical Guide for the Synthesis of 1-Deoxy-1-nitro-D-glucitol from D-Glucose
Abstract
This technical guide provides a comprehensive, chemically-grounded methodology for the synthesis of 1-deoxy-1-nitro-D-glucitol, a valuable chiral building block, commencing from the abundant and inexpensive starting material, D-glucose. For researchers, medicinal chemists, and professionals in drug development, mastering the conversion of simple carbohydrates into functionalized intermediates is a cornerstone of modern synthetic chemistry. This document details a robust two-stage synthetic strategy: the initial chain-shortening of D-glucose to D-arabinose, followed by a base-catalyzed Henry (nitroaldol) reaction for chain extension with nitromethane. The narrative emphasizes the mechanistic rationale behind each step, provides detailed, field-tested protocols, and outlines the critical purification and characterization techniques required to ensure the synthesis of a high-purity final product.
Introduction and Strategic Overview
1-Deoxy-1-nitro-D-glucitol is a polyhydroxylated nitroalkane of significant interest in synthetic and medicinal chemistry.[1] Its primary value lies in its role as a precursor to 1-amino-1-deoxy-D-glucitol (N-methyl-D-glucamine or meglumine) and its derivatives, which are widely used as pharmaceutical excipients to enhance the solubility of acidic drugs and as chiral resolving agents.[2][3][4] The strategic challenge addressed in this guide is the synthesis of this C6 nitroalditol from D-glucose, also a C6 carbohydrate.
A direct functional group interconversion at the C1 position of glucose is synthetically challenging. The most efficient and well-documented pathway involves a strategic degradation and subsequent reconstruction of the carbon skeleton. Our chosen pathway, therefore, consists of two primary transformations:
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Oxidative Decarboxylation: D-glucose (a C6 aldose) is converted to D-arabinose (a C5 aldose) via a chain-shortening reaction.
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Henry (Nitroaldol) Reaction: D-arabinose is then subjected to a base-catalyzed condensation with nitromethane, extending the carbon chain by one unit to form the target C6 1-deoxy-1-nitroalditol framework.[5][6]
This approach leverages classic, reliable carbohydrate chemistry to achieve the target molecule with predictable stereochemical outcomes.
Overall Synthetic Workflow
The logical flow of the synthesis is depicted below, outlining the transition from the starting material to the final, purified product.
Caption: Simplified mechanism of the base-catalyzed Henry reaction.
Experimental Protocol: Henry Reaction
This protocol is adapted from the established synthesis of the L-enantiomer. [7]
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Reaction Setup:
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In a 2 L three-necked flask equipped with a mechanical stirrer and a drying tube, suspend 50 g of dry D-arabinose in 100 mL of absolute methanol and 180 mL of dry nitromethane.
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Initiation:
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Cool the suspension in an ice bath. Slowly add 350 mL of a 1.3 N solution of sodium methoxide in methanol over 1 hour, maintaining vigorous stirring.
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After the addition is complete, remove the ice bath and continue stirring at room temperature for 20 hours. A thick, white precipitate of the sodium aci-nitro alcohol salts will form.
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Work-up and Deionization:
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Collect the precipitated salts by vacuum filtration and wash with a small volume of cold methanol, followed by cold petroleum ether.
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Immediately dissolve the moist, hygroscopic salts in 400 mL of ice-cold deionized water.
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Neutralize and deionize the solution by passing it through a column containing 400 mL of a strong cation-exchange resin (e.g., Dowex® 50W-X8, H+ form).
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Collect the eluent and wash the resin with deionized water until the washings are neutral.
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Isolation of Crude Product:
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Combine the eluent and washings and concentrate the solution under reduced pressure to a semi-crystalline mass.
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Add portions of absolute ethanol and co-evaporate to remove residual water.
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The resulting crystalline mass is the crude mixture of epimeric nitro alcohols. Filter and collect the solid.
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Data Presentation: Reagents for Henry Reaction
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |
|---|---|---|---|---|
| D-Arabinose | 150.13 | 50 g | 0.333 | Starting Aldose |
| Nitromethane | 61.04 | 180 mL | 3.33 | Nucleophile |
| Sodium Methoxide | 54.02 | 350 mL (1.3 N) | 0.455 | Base Catalyst |
| Methanol | 32.04 | 100 mL | - | Solvent |
Expected Yield (Crude Epimeric Mixture): 65-75%
Part 3: Purification by Fractional Crystallization
1-Deoxy-1-nitro-D-glucitol and its C2 epimer, 1-deoxy-1-nitro-D-mannitol, exhibit different solubilities in ethanol, which allows for their separation by fractional crystallization. The mannitol derivative is generally less soluble and will crystallize first.
Experimental Protocol: Purification
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Initial Crystallization:
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Dissolve the crude crystalline product (approx. 40 g) in a minimum amount of boiling absolute ethanol.
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Allow the solution to cool slowly to room temperature. The less soluble 1-deoxy-1-nitro-D-mannitol will crystallize.
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Filter to remove the mannitol derivative.
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Isolation of Glucitol Derivative:
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Take the filtrate from the previous step and concentrate it under reduced pressure to about half its original volume.
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Cool the concentrated solution in an ice bath or refrigerator to induce crystallization of 1-deoxy-1-nitro-D-glucitol.
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Collect the crystals by filtration.
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Recrystallization:
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For higher purity, recrystallize the obtained 1-deoxy-1-nitro-D-glucitol from a minimum amount of fresh, hot absolute ethanol.
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The purity can be assessed by measuring the melting point and specific rotation. Pure 1-deoxy-1-nitro-D-glucitol has a melting point of approximately 106-108°C.
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Chemical Structures
The key molecules involved in the final stage of the synthesis are illustrated below.
Caption: Fischer projections of D-arabinose and the epimeric products.
Future Synthetic Utility
The primary synthetic application of 1-deoxy-1-nitro-D-glucitol is its conversion to the corresponding β-amino alcohol. The nitro group is a versatile functional group that can be readily reduced to a primary amine.
Reduction to 1-Amino-1-deoxy-D-glucitol: This transformation is most commonly achieved via catalytic hydrogenation.
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Reagents: Raney Nickel or Platinum(IV) oxide (PtO₂) as the catalyst, with hydrogen gas in a solvent like water or methanol. [8]* Significance: The resulting amino alcohol is a key component in various pharmaceutical formulations and serves as a valuable chiral intermediate for more complex syntheses.
Conclusion
This guide outlines a reliable and scalable synthetic route to 1-deoxy-1-nitro-D-glucitol starting from D-glucose. By employing a strategic degradation followed by a well-understood Henry condensation, researchers can access this valuable chiral intermediate. The provided protocols are based on established literature and are designed to be self-validating, with clear explanations for each experimental choice. Careful execution of the reaction steps, particularly the final fractional crystallization, is critical for obtaining a product of high purity suitable for subsequent applications in research and development.
References
- Green Chemistry. Iridium-catalyzed highly chemoselective and efficient reduction of nitroalkenes to nitroalkanes in water. RSC Publishing.
- PMC. A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst.
- Chemical Communications. Enantioselective hydrogenation of α,β-disubstituted nitroalkenes. RSC Publishing. Published June 16, 2014.
- PMC. Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. Published January 17, 2025.
- Sciencemadness Wiki. Nitroaldol reaction. Updated September 6, 2025.
- MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Published October 8, 2021.
- Wikipedia. Reduction of nitro compounds.
- PubChem. 1-Deoxy-1-nitro-D-glucitol. National Institutes of Health.
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- YouTube. Henry Reaction (Nitroaldol reaction). Cormac Quigley. Published October 14, 2018.
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- Benchchem. Application Notes and Protocols: Synthesis of Dexketoprofen Trometamol using 1-Deoxy-1-(octylamino)-D-glucitol.
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